molecular formula C17H16N2O3S2 B2463424 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-22-2

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2463424
CAS No.: 941967-22-2
M. Wt: 360.45
InChI Key: SRJLSDLEENWUDE-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole derivative intended for research and development applications in medicinal chemistry. Compounds featuring the benzothiazole core are of significant scientific interest due to their diverse biological activities and are frequently investigated as potential inhibitors of various therapeutic targets . Benzothiazole scaffolds, in particular, have demonstrated notable potential in anticancer research, with some derivatives acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in breast cancer and other malignancies . The molecular design of this compound incorporates a benzamide linkage and methoxy substituents, which are structural features known to influence binding affinity and pharmacokinetic properties . Researchers can utilize this compound as a key intermediate or building block for the click synthesis of more complex molecular hybrids, such as those integrated with 1,2,3-triazole rings, to explore structure-activity relationships and enhance therapeutic potential . It is supplied exclusively for laboratory research use. This product is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLSDLEENWUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the methylthio group: The benzo[d]thiazole intermediate is then treated with methyl iodide in the presence of a base to introduce the methylthio group.

    Coupling with 3,5-dimethoxybenzoic acid: The final step involves coupling the benzo[d]thiazole derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methylthio groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The substituents on the benzothiazole ring and benzamide moiety significantly impact physicochemical and biological properties. Below is a comparative analysis:

Compound Name / ID (Evidence) Substituents on Thiazole Ring Benzamide Substituents Key Observations
Target Compound 4-(methylthio) 3,5-dimethoxy High lipophilicity due to -SMe; electron-donating methoxy groups enhance resonance stabilization.
7d () 6-methyl 3,5-dimethoxy Methyl group increases steric bulk but lacks sulfur’s polarizability; moderate antiviral activity inferred from study context .
7e () 6-chloro 3,5-dimethoxy Electron-withdrawing Cl may reduce electron density on the thiazole, potentially affecting binding to viral targets .
12a () 6-(3-methoxyphenyl) 4-(4-methylpiperazinyl) Piperazinyl group enhances solubility; methoxyphenyl adds π-π stacking potential but differs in substitution position .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 5-chloro 2,4-difluoro Fluorine’s electronegativity enhances dipole interactions; chloro-thiazole may alter metabolic stability compared to methylthio .
Compound 50 () 4-(4-bromophenyl) 4-(N,N-dimethylsulfamoyl) Bromine’s bulkiness and sulfamoyl group may enhance TLR adjuvant activity via prolonged NF-κB signaling .

Key Insights :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,5-dimethoxybenzamide provides electron donation, stabilizing the amide bond and enhancing resonance. In contrast, electron-withdrawing groups (e.g., Cl in 7e, F in ) may polarize the thiazole ring, affecting charge distribution in target interactions .

Key Insights :

  • Yields for benzothiazole derivatives vary widely (25–55%), influenced by substituent reactivity and purification challenges. The target compound’s synthesis would likely require optimized conditions to introduce the methylthio group, which may involve thiomethylation reactions .

Structural and Crystallographic Features

  • Hydrogen Bonding : highlights intermolecular N–H⋯N and C–H⋯F bonds stabilizing crystal packing. The target compound’s 3,5-dimethoxy groups may participate in C–H⋯O interactions, while the methylthio group could engage in hydrophobic packing .

Biological Activity

3,5-Dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and highlights its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes:

  • A benzamide core
  • A thiazole ring
  • Methoxy and methylthio substituents

This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiazole rings, such as this compound, may exhibit anticancer activity. Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown that similar benzothiazole derivatives can significantly reduce cell viability in lung and breast cancer models .

Compound Cell Line Tested IC50 Value (μM) Mechanism of Action
B7A4311.0Apoptosis induction
4iHOP-920.35Cell cycle arrest

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Studies have demonstrated that benzothiazole derivatives can decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This suggests a potential role for this compound in treating inflammatory diseases.

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their antimicrobial properties. Compounds similar to this compound have shown efficacy against a range of bacterial strains . The thiazole moiety is particularly notable for its ability to interact with bacterial enzymes and disrupt their function.

While the exact mechanisms of action for this compound remain to be fully elucidated, it is believed that the compound interacts with various molecular targets within cells. These interactions may influence enzyme activity or receptor binding, leading to the observed biological effects.

Case Studies

  • Anti-tumor Activity : In a study involving multiple benzothiazole derivatives, one particular analog demonstrated a significant reduction in tumor growth in xenograft models when administered at a specific dosage over several weeks . The findings indicated that modifications to the benzothiazole nucleus could enhance anticancer potency.
  • Inflammation Modulation : Another case study highlighted the ability of a related compound to modulate inflammatory pathways in vivo by reducing cytokine levels in animal models of arthritis . This suggests that similar compounds may hold therapeutic promise for inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling 4-(methylthio)benzo[d]thiazol-2-amine with 3,5-dimethoxybenzoyl chloride. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Reflux Conditions : Maintain reflux for 4–6 hours to ensure complete coupling .
  • Purification : Recrystallization from ethanol or methanol improves purity, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of amine to acyl chloride) and add catalytic acetic acid to accelerate reaction rates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include:
  • Aromatic protons at δ 6.8–7.9 ppm (benzamide and thiazole rings) .
  • Methoxy groups as singlets at δ ~3.8 ppm .
  • Methylthio (-SCH3) resonance at δ ~2.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 389.08 (calculated for C17H15N2O3S2) .
  • IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What are standard protocols for initial biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli. Test concentrations range from 1–128 µg/mL, with tetracycline as a positive control .
  • Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours post-treatment .
  • Enzyme Inhibition : Evaluate dopamine D2/5-HT receptor binding via radioligand displacement assays .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence bioactivity, and how can conflicting data be resolved?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antimicrobial activity (e.g., MIC 8 µg/mL for p-Cl derivative vs. 32 µg/mL for -OCH3) .
  • Steric hindrance from ortho-substituents reduces binding to enzyme active sites (e.g., 50% lower inhibition of PFOR enzyme vs. para-substituted analogs) .
  • Resolving Data Contradictions :
  • Compare assay conditions (e.g., pH, inoculum size in antimicrobial tests).
  • Use computational docking (AutoDock Vina) to model interactions with target proteins .

Q. What advanced techniques resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve hydrogen-bonding networks (e.g., N-H···N thiazole dimers) and confirm dihedral angles between benzamide and thiazole planes .
  • Dynamic NMR : Study rotational barriers of methoxy groups in DMSO-d6 at variable temperatures .
  • SC-XRD (Single-Crystal X-Ray Diffraction) : Analyze packing motifs (e.g., π-π stacking between aromatic rings) .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

  • Methodological Answer :

  • Mechanistic Probes :
  • Isotopic labeling (e.g., 18O in methoxy groups) tracks oxygen migration during cyclization .
  • Monitor intermediates via LC-MS during thiazole ring formation .
  • Computational Studies :
  • DFT calculations (Gaussian 09) identify transition states for amide bond formation and evaluate activation energies .

Key Considerations for Researchers

  • Data Reproducibility : Ensure consistent solvent drying (e.g., molecular sieves in DMF) to avoid hydrolysis side reactions .
  • Biological Assay Design : Include cell viability controls (e.g., untreated and solvent-only groups) to account for nonspecific effects .
  • Structural Modifications : Prioritize para-substituents on the benzamide ring for enhanced target engagement .

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